molecular formula C13H13F3N2O4 B1303564 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid CAS No. 325702-10-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1303564
CAS No.: 325702-10-1
M. Wt: 318.25 g/mol
InChI Key: XBGKHDVIWHAVTQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid consists of a piperidine ring substituted with three key functional groups: a carboxylic acid at position 4, a nitro group at position 2 of the phenyl ring, and a trifluoromethyl group at position 4 of the phenyl ring.

Core Structural Features

  • Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle (C₅H₁₀N).
  • Carboxylic Acid Group : Positioned at the 4-carbon of the piperidine ring, contributing hydrogen-bond donor and acceptor capabilities.
  • Nitro Group (NO₂) : Electron-withdrawing substituent at the 2-position of the phenyl ring, influencing electronic properties.
  • Trifluoromethyl Group (CF₃) : Highly electronegative substituent at the 4-position of the phenyl ring, enhancing lipophilicity.

Key Interactions

Functional Group Position Influence on Properties
Piperidine N Ring nitrogen Basicity, hydrogen bonding potential
Carboxylic Acid (COOH) C4 of piperidine Acidity (pKa ~4.85), solubility in polar solvents
Nitro (NO₂) C2 of phenyl Electron-withdrawing, conjugation effects

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGKHDVIWHAVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377859
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325702-10-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Reduction and Functional Group Manipulation

  • The nitro group on the aromatic ring can be selectively reduced to an amine if required, using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or chemical reductants like sodium borohydride. However, for the target compound, the nitro group is typically retained.

  • The trifluoromethyl group is generally inert under the reaction conditions but can participate in nucleophilic substitution under specialized conditions if modification is desired.

Industrial Scale Considerations

  • Industrial synthesis optimizes the above steps by employing continuous flow reactors to enhance reaction control, reproducibility, and safety.

  • Automated systems regulate temperature, pH, and reagent addition rates to maximize yield and minimize impurities.

  • Advanced purification methods such as preparative HPLC or crystallization under controlled conditions ensure batch-to-batch consistency.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
N-aryl Piperidine Formation Strong acid/base, elevated temperature Facilitates nucleophilic substitution
Carboxylation/Oxidation CO2 under catalytic conditions or oxidants Selective functionalization at C-4
Nitro Group Reduction (optional) Pd/C catalyst, H2 gas or NaBH4 Retains or modifies nitro group
Purification Silica gel chromatography, recrystallization Solvent systems: DCM/methanol mixtures

Research Findings and Optimization

  • Studies indicate that the position of the carboxylic acid on the piperidine ring (2- vs. 4-position) significantly affects the compound’s chemical reactivity and biological activity, necessitating precise synthetic control.

  • The presence of the trifluoromethyl group enhances lipophilicity, which influences solubility and membrane permeability, important for pharmaceutical applications.

  • Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) is essential to ensure completion and purity at each step.

  • Use of protecting groups on the piperidine nitrogen or carboxyl group may be employed to prevent side reactions during multi-step synthesis.

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Conditions Outcome/Notes
Starting Material Selection Commercial 2-nitro-4-(trifluoromethyl)aniline Readily available precursors High purity starting materials
N-Arylation of Piperidine Nucleophilic substitution or reductive amination Strong acid/base, elevated temperature Formation of N-aryl piperidine
Carboxylation at C-4 Position Direct carboxylation or oxidation CO2 catalysis or oxidants Installation of carboxylic acid
Nitro Group Handling Retention or reduction as needed Pd/C hydrogenation or chemical reductants Functional group integrity maintained
Purification Chromatography, recrystallization Silica gel, solvent mixtures High purity final product

Chemical Reactions Analysis

Types of Reactions: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    N-Oxides: Formed from the oxidation of the piperidine ring.

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactivity: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Key Features :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring enhance electrophilic character, influencing reactivity in cross-coupling or substitution reactions .
  • Piperidine-Carboxylic Acid Backbone : The carboxylic acid at position 4 of the piperidine ring provides hydrogen-bonding capability and acidity (pKa ~2–3), critical for interactions in biological or catalytic systems .

Comparison with Structurally Related Compounds

The compound is part of a broader family of piperidine- and phenyl-substituted derivatives. Below is a comparative analysis of its analogs based on structural variations, synthesis, and functional implications.

Positional Isomers of Piperidine-Carboxylic Acid

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences References
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid Carboxylic acid at C2 C₁₃H₁₃F₃N₂O₄ 318.25 Altered steric profile; reduced hydrogen-bonding accessibility due to axial positioning of -COOH.
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid Carboxylic acid at C3 C₁₃H₁₃F₃N₂O₄ 318.25 Intermediate steric hindrance; potential for intramolecular interactions with the phenyl ring.
1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid Nitro at C4, -CF₃ at C2 C₁₃H₁₃F₃N₂O₄ 318.25 Regioisomeric phenyl substitution alters electronic effects (e.g., resonance stabilization).

Implications :

  • The position of the carboxylic acid impacts solubility and reactivity . For instance, the C4 isomer (target compound) is more sterically accessible for salt formation or coordination chemistry compared to C2/C3 isomers .
  • Regioisomeric nitro/trifluoromethyl placement (e.g., nitro at C2 vs. C4) modifies electron density distribution , affecting nucleophilic aromatic substitution rates .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences References
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide -CONH₂ instead of -COOH C₁₃H₁₄F₃N₃O₃ 317.26 Reduced acidity; enhanced lipophilicity (logP increase ~1–2 units).
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid -SO₂NH₂ at C4 C₁₂H₁₄N₃O₆S 344.32 Introduces sulfonamide group, broadening hydrogen-bonding and medicinal chemistry applications.
Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate Ethyl ester (-COOEt) C₁₅H₁₇F₃N₂O₄ 346.30 Esterification improves membrane permeability but requires hydrolysis for bioactivity.

Implications :

  • Carboxamide derivatives (e.g., -CONH₂) are less acidic and more suited for blood-brain barrier penetration in CNS drug development .
  • Sulfamoyl analogs may exhibit enhanced binding to enzymes like carbonic anhydrase due to the sulfonamide motif .

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13F3N2O4
  • Molecular Weight : 318.25 g/mol
  • CAS Number : 325702-10-1

Biological Activity

The biological activity of this compound is attributed to its structural features, particularly the nitro and trifluoromethyl groups, which enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-70.65Induces apoptosis via caspase activation
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidineHCT-1161.54Cell cycle arrest at G1 phase

The presence of the trifluoromethyl group is crucial for enhancing lipophilicity, which facilitates better membrane penetration and bioavailability, thereby increasing the compound's efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest, preventing cancer cell proliferation .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • A study demonstrated that compounds with electron-withdrawing groups at the para position significantly enhanced their anticancer activity, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Molecular docking studies indicated strong interactions between the trifluoromethyl group and amino acid residues in target proteins, supporting the observed biological activities .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory setting, derivatives of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine were tested against MCF-7 cells. The results showed that certain modifications led to IC50 values as low as 0.65 µM, indicating potent anticancer effects comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Selective Inhibition of Cancer-related Enzymes

Another study focused on the selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression. Compounds derived from this piperidine exhibited nanomolar inhibitory activity against hCA IX and hCA XII, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Begin with a nitro-substituted aryl halide and a piperidine-4-carboxylic acid derivative. Use coupling reactions (e.g., Buchwald-Hartwig amination) to attach the aryl group to the piperidine ring. The trifluoromethyl group can be introduced via electrophilic substitution or by starting with a pre-functionalized aryl precursor .
  • Optimization : Vary catalysts (e.g., Pd-based for coupling), solvents (polar aprotic like DMF), and temperatures. Monitor yields using HPLC and characterize intermediates via 1^1H NMR. For nitro-group stability, ensure reactions are conducted under inert atmospheres to prevent reduction .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area-under-curve analysis) .
  • Spectroscopy : Confirm the nitro and trifluoromethyl groups via 19^{19}F NMR (δ ~ -60 ppm for CF3_3) and IR (asymmetric NO2_2 stretch at ~1520 cm1^{-1}). For piperidine ring conformation, analyze 1^1H NMR coupling constants (e.g., axial vs. equatorial protons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Incubate at 25°C and 40°C for 72 hours. Monitor degradation via LC-MS; nitro groups may reduce under acidic/alkaline conditions. Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and trifluoromethyl groups in catalytic systems?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The nitro group’s electron-withdrawing effect destabilizes transition states in nucleophilic attacks, while CF3_3 enhances lipophilicity. Compare activation energies for proposed reaction pathways .
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. The trifluoromethyl group may sterically hinder binding pockets .

Q. How should contradictory spectral data (e.g., unexpected 1^1H NMR splitting) be resolved?

  • Methodology :

  • Variable Temperature NMR : If splitting suggests conformational flexibility (e.g., chair-flipping in piperidine), acquire spectra at -40°C to slow ring dynamics.
  • 2D Techniques : Use HSQC to correlate 1^1H and 13^{13}C signals, or NOESY to identify spatial proximity of protons. For example, axial vs. equatorial positions on the piperidine ring can explain splitting anomalies .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

  • Methodology :

  • Protecting Groups : Temporarily block the carboxylic acid with a tert-butyl ester to prevent nucleophilic interference during aryl coupling.
  • Regioselective Catalysis : Use Pd/XPhos complexes to direct coupling to the para position of the nitro group, minimizing ortho/meta byproducts .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}/koff_{off}). The CF3_3 group may enhance hydrophobic interactions.
  • Mutagenesis Studies : Replace residues in the target’s active site (e.g., Ala scanning) to identify key binding motifs. The nitro group’s hydrogen-bonding capacity could be critical .

Data Presentation

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight332.3 g/mol (C13_{13}H14_{14}F3_3N2_2O4_4)
Purity (HPLC)>95% (C18, acetonitrile/water + TFA)
19^{19}F NMR Shiftδ -62.3 ppm (CF3_3)
Stability (24h, pH 7.4)>90% intact (LC-MS)

Table 2 : Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Nitro group reductionUse inert atmosphere (N2_2)
Low coupling efficiencyOptimize Pd catalyst loading (5 mol%)
Carboxylic acid reactivityProtect as tert-butyl ester

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